molecular formula C20H20N2OS B5505405 (1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone

(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone

Cat. No.: B5505405
M. Wt: 336.5 g/mol
InChI Key: HERBZEKDABIINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrothieno[2,3-c]isoquinoline family, characterized by a fused thiophene and isoquinoline scaffold. The presence of an amino group at position 1, an ethyl substituent at position 5, and a phenylmethanone moiety at position 2 distinguishes it from related derivatives. Such structural features are critical for modulating pharmacological activity, solubility, and binding affinity.

Properties

IUPAC Name

(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-15-13-10-6-7-11-14(13)16-17(21)19(24-20(16)22-15)18(23)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERBZEKDABIINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H21N3OS
  • Molecular Weight : 351.5 g/mol
  • CAS Number : 315247-36-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate key cellular processes by binding to target proteins involved in various signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities of this compound:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that certain analogs demonstrated significant inhibition of proliferation in leukemia cells with IC50 values ranging from 6.7 µg/mL to >20 µg/mL depending on the structural modifications made to the core structure .
  • Antimicrobial Properties :
    • The compound has also been investigated for its antimicrobial properties. Research indicates that certain thienoisoquinoline derivatives possess activity against a range of bacterial strains, suggesting potential applications in treating infections .
  • Kinase Inhibition :
    • There are indications that some derivatives may act as inhibitors of specific kinases involved in cancer progression and other diseases. This is particularly relevant given the role of kinase signaling in cell growth and proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against leukemia cells
AntimicrobialEffective against various bacterial strains
Kinase InhibitionPotential inhibitors of PI3 kinase activity

Case Study: Anticancer Efficacy

In a study focused on the anticancer properties of thienoisoquinoline derivatives, researchers synthesized several analogs and evaluated their effects on CCRF-CEM leukemia cells. The results indicated that while some compounds were inactive, others showed promising results with IC50 values indicating effective cytotoxicity . This highlights the importance of structural modifications in enhancing biological activity.

Case Study: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of a series of thienoisoquinoline derivatives. The findings revealed that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that specific functional groups significantly influenced antimicrobial potency .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: Derivatives like the target compound require multi-step syntheses, often involving cyclocondensation and functional group modifications (e.g., introducing amino groups via nucleophilic substitution) .
  • Pharmacological Potential: While direct data are absent, morpholinyl analogs (e.g., compound 4b) show antimicrobial activity, suggesting the target compound’s ethyl and amino groups could optimize selectivity or potency .
  • Safety Considerations: Quinolinyl methanones (e.g., CAS 89409-15-4) have documented toxicity profiles, highlighting the need for future toxicokinetic studies on the target compound .

Q & A

Q. How can derivatives of this compound be synthesized for SAR studies?

  • Methodological Answer : Modify the phenyl group (e.g., halogenation, methoxylation) or thienoisoquinoline core (e.g., alkylation). For example:
  • Nucleophilic substitution : Replace the amino group with sulfonamides or heterocycles.
  • Cross-coupling : Introduce aryl/alkynyl groups via Buchwald-Hartwig or Sonogashira reactions.
    Purify derivatives via recrystallization or preparative HPLC and characterize via tandem MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.